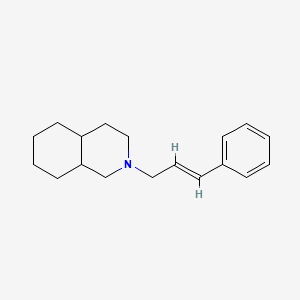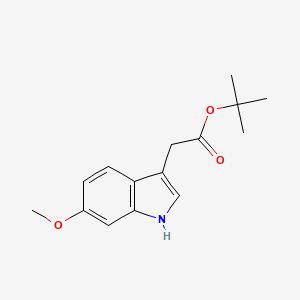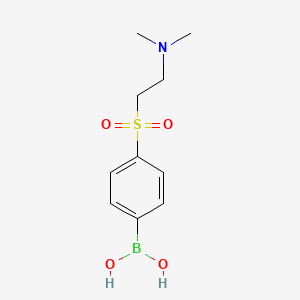
7-Bromoquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring substituted with a bromine atom at the 7th position and a carbohydrazide group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-4-carbohydrazide typically involves the bromination of quinoline derivatives followed by the introduction of the carbohydrazide group. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 7-bromoquinoline.
Carbohydrazide Formation: The 7-bromoquinoline is then reacted with hydrazine hydrate in the presence of a suitable solvent like ethanol to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 7-Bromoquinoline-4-carbohydrazine.
Substitution: Various 7-substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromoquinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carbohydrazide: Lacks the bromine substitution, leading to different reactivity and biological activity.
7-Chloroquinoline-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
7-Bromoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide, leading to different chemical behavior and uses.
Uniqueness: 7-Bromoquinoline-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities that are distinct from its analogs.
Eigenschaften
CAS-Nummer |
220844-66-6 |
|---|---|
Molekularformel |
C10H8BrN3O |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
7-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-7-8(10(15)14-12)3-4-13-9(7)5-6/h1-5H,12H2,(H,14,15) |
InChI-Schlüssel |
PBIREJNPXSANHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)



